molecular formula C13H17N3O2S B4571570 3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

Cat. No.: B4571570
M. Wt: 279.36 g/mol
InChI Key: ZPGAAPNPQHJIQC-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a heterocyclic compound that contains a thiazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable β-keto ester under acidic conditions to form the thiazolo[3,2-A]pyrimidine core. Subsequent acylation with pentan-2-ylamine yields the desired carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or pyrimidine derivatives.

    Substitution: Formation of substituted thiazole or pyrimidine derivatives.

Scientific Research Applications

3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-oxo-N-(pentan-2-YL)-5H-thiazolo[3,2-A]pyrimidine-6-carboxylate
  • 3-Methyl-5-oxo-N-(pentan-2-YL)-5H-thiazolo[3,2-A]pyrimidine-6-sulfonamide

Uniqueness

3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-5-oxo-N-pentan-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-5-8(2)15-11(17)10-6-14-13-16(12(10)18)9(3)7-19-13/h6-8H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGAAPNPQHJIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CN=C2N(C1=O)C(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
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3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
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3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
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3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
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3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 6
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3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

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